4-(3,5-Dimethylphenyl)piperidine hydrochloride
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis
The systematic nomenclature of 4-(3,5-Dimethylphenyl)piperidine hydrochloride follows established International Union of Pure and Applied Chemistry conventions for naming substituted heterocyclic compounds. According to PubChem databases, the compound bears the systematic name 4-(3,5-dimethylphenyl)piperidine;hydrochloride, indicating the presence of a piperidine ring system substituted at the 4-position with a 3,5-dimethylphenyl group, combined with hydrochloric acid to form the corresponding salt. The molecular formula C₁₃H₂₀ClN reflects the complete composition of the hydrochloride salt, encompassing thirteen carbon atoms, twenty hydrogen atoms, one chlorine atom from the hydrochloride moiety, and one nitrogen atom from the piperidine ring system.
The parent compound, 4-(3,5-dimethylphenyl)piperidine, possesses the molecular formula C₁₃H₁₉N and serves as the free base form of the molecule. The systematic analysis of the molecular structure reveals that the compound contains a six-membered saturated nitrogen heterocycle (piperidine) with a substituted aromatic ring attached at the 4-position. The aromatic substituent features two methyl groups positioned symmetrically at the 3 and 5 positions relative to the point of attachment to the piperidine ring. This substitution pattern creates a meta-disubstituted benzene ring that contributes to the overall molecular geometry and electronic properties of the compound.
The molecular weight of the hydrochloride salt has been calculated as 225.76 grams per mole, representing an increase of approximately 36.5 atomic mass units compared to the free base form due to the incorporation of the hydrochloride group. The simplified molecular-input line-entry system representation CC1=CC(=CC(=C1)C2CCNCC2)C.Cl provides a concise description of the molecular connectivity, clearly illustrating the attachment of the dimethylphenyl group to the piperidine ring and the association with the chloride ion. The International Chemical Identifier string InChI=1S/C13H19N.ClH/c1-10-7-11(2)9-13(8-10)12-3-5-14-6-4-12;/h7-9,12,14H,3-6H2,1-2H3;1H offers a standardized representation that facilitates database searches and computational analyses.
Properties
IUPAC Name |
4-(3,5-dimethylphenyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c1-10-7-11(2)9-13(8-10)12-3-5-14-6-4-12;/h7-9,12,14H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCXJBQHXFBVTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2CCNCC2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Synthesis via Nucleophilic Substitution and Cyclization
One of the prominent methods involves constructing the piperidine ring through a nucleophilic substitution strategy, followed by ring closure:
Step 1: Preparation of the substituted piperidine core begins with the reaction of 3,5-dimethylphenyl derivatives with suitable amine precursors. This often involves nucleophilic attack on activated intermediates, such as halogenated compounds or activated esters, under basic conditions.
Step 2: Cyclization is achieved through intramolecular nucleophilic substitution, typically under reflux in polar aprotic solvents like acetonitrile or dimethylformamide (DMF). Reaction temperatures are maintained between 150°C and 200°C, with reaction times ranging from 4 to 8 hours to ensure complete ring formation.
Step 3: The resulting free base is then converted into its hydrochloride salt by treatment with gaseous HCl or hydrochloric acid in ethanol or methanol, under controlled temperature conditions (0°C to room temperature), to yield 4-(3,5-Dimethylphenyl)piperidine hydrochloride .
Hydrochloride Salt Formation via Acidification
The salt formation process is critical for stability and solubility:
| Process Parameter | Typical Conditions | Notes |
|---|---|---|
| Acid Used | Hydrochloric acid (gas or aqueous solution) | Ensures complete protonation of the amine group |
| Solvent | Ethanol, methanol, or isopropanol | Chosen for solubility and ease of handling |
| Temperature | 0°C to room temperature | Controls crystallization and prevents decomposition |
| Reaction Time | 1-4 hours | Sufficient for complete salt formation |
The hydrochloride salt is isolated by filtration, washed with cold solvent, and dried under vacuum.
Optimized Synthesis Based on Patent Data
Recent patents provide refined procedures:
CN103570645A: Describes a method involving dehydration of intermediates in alcohol solvents, followed by acidification with hydrochloric acid in ethanol at low temperatures (~-10°C to 10°C). The process includes:
- Reaction of piperazine derivatives with aromatic compounds in dehydrated alcohol.
- Refluxing for 1.5-2 hours for ring closure.
- Acidification with hydrochloric acid-ethanol solution, stirring at low temperature for 10-15 hours.
- Filtration and drying to obtain the hydrochloride salt.
Yield and Purity: The process yields high purity (>99%) with yields around 80-90%, emphasizing the importance of controlled reaction conditions and purification steps.
Table 1: Summary of Reaction Conditions for Piperidine Ring Formation
| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| 1 | Aromatic derivative + Piperazine | Dehydrated alcohol | Reflux (~80°C) | 1.5-2 hours | ~85% | Complete reaction monitored via TLC |
| 2 | Acidification with HCl | Ethanol | 0°C to room temp | 1-4 hours | >90% | Crystallization of hydrochloride salt |
Table 2: Process Parameters for Optimization
| Parameter | Range | Optimal Condition | Effect on Yield |
|---|---|---|---|
| Reaction temperature | 150-200°C | 180°C | Higher temperatures favor ring closure but risk decomposition |
| Reaction time | 2-8 hours | 4 hours | Sufficient for complete conversion |
| Acidification temperature | -10°C to 10°C | 0°C | Ensures controlled crystallization |
Research Findings
Reaction Efficiency: Controlled reflux in dehydrated alcohol and precise acidification conditions significantly improve yield and purity.
Purification: Filtration, washing, and vacuum drying are essential to remove impurities and residual solvents.
Environmental and Safety Considerations: Use of toxic reagents like hydrochloric acid and organic solvents necessitates proper handling and waste management.
Scale-up Potential: The methods described are adaptable for industrial scale, provided reaction parameters are tightly controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dimethylphenyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring can be modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of 4-(3,5-Dimethylphenyl)piperidine.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
4-(3,5-Dimethylphenyl)piperidine hydrochloride is primarily studied for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with biological targets effectively.
Antidepressant Activity
Research indicates that piperidine derivatives, including 4-(3,5-dimethylphenyl)piperidine hydrochloride, exhibit antidepressant properties. In studies involving various animal models, compounds in this class have shown significant reductions in immobility time during forced swim tests, suggesting potential efficacy in treating depression .
Analgesic Effects
The analgesic activity of piperidine derivatives has been documented. For instance, certain studies have demonstrated that these compounds can modulate pain responses in animal models, indicating their potential use in pain management therapies .
Several studies have explored the pharmacological profiles of piperidine derivatives:
-
Case Study 1: Antidepressant Efficacy
A study evaluated the antidepressant effects of various piperidine derivatives in Wistar rats. The results indicated that compounds similar to 4-(3,5-dimethylphenyl)piperidine hydrochloride significantly decreased the duration of immobility in forced swim tests compared to control groups . -
Case Study 2: Analgesic Properties
Another investigation focused on the analgesic properties of piperidine derivatives in a mouse model subjected to thermal pain stimuli. The findings suggested that these compounds could effectively reduce pain perception and alter behavioral responses associated with pain .
Mechanism of Action
The mechanism of action of 4-(3,5-Dimethylphenyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. It can modulate the activity of these receptors, leading to various physiological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Structural and Functional Analog: AP163 (TAAR1 Agonist)
Compound: 4-(2-Aminoethyl)-N-(3,5-Dimethylphenyl)Piperidine-1-Carboxamide Hydrochloride (AP163) Key Features:
- Structure: Shares the 3,5-dimethylphenyl substitution on the piperidine ring but includes an additional aminoethyl carboxamide group.
- Pharmacology : Demonstrated efficacy as a TAAR1 agonist in preclinical models for psychotic disorders, with in vivo activity reported .
- Molecular Weight : Higher than 4-(3,5-Dimethylphenyl)piperidine hydrochloride due to the carboxamide side chain.
Comparison :
- The dimethylphenyl group in both compounds likely enhances lipophilicity and receptor binding. However, AP163’s carboxamide moiety may improve solubility and target specificity.
- Application : AP163 is explicitly developed for CNS disorders, whereas 4-(3,5-Dimethylphenyl)piperidine hydrochloride’s applications remain underexplored in the provided evidence.
Piperidine Derivatives with Bulky Substituents: 4-(Diphenylmethoxy)piperidine Hydrochloride
Compound : 4-(Diphenylmethoxy)piperidine Hydrochloride (CAS 65214-86-0)
Key Features :
- Structure : Piperidine substituted with a diphenylmethoxy group at the 4-position.
- Physicochemical Properties: Molecular formula C₁₈H₂₁NO•HCl, molecular weight 303.83 g/mol .
- Safety Data : Classified as acutely harmful, with delayed effects upon exposure. Environmental and chronic toxicity data are unavailable .
Comparison :
- Molecular Weight : ~303.83 g/mol vs. an estimated ~221.7 g/mol for 4-(3,5-Dimethylphenyl)piperidine hydrochloride (calculated for C₁₃H₁₉N•HCl). Lower molecular weight may enhance metabolic stability for the latter.
- Applications: No specific therapeutic applications are noted for 4-(Diphenylmethoxy)piperidine Hydrochloride, whereas dimethylphenyl-substituted piperidines (e.g., AP163) show CNS activity .
Dimethylphenyl-Substituted Emitters in OLEDs
Compounds : PXZ-Mes3B, 2DAC-Mes3B, DAC-Mes3B
Key Features :
- Structure: Incorporate 3,5-dimethylphenyl groups linked to boron and carbazole/phenoxazine units.
- Function : High external quantum efficiency (EQE up to 22.8%) in organic light-emitting diodes (OLEDs).
Comparison :
- Role of Dimethylphenyl : The electron-donating dimethyl groups enhance charge transport and emissive properties in OLEDs, demonstrating the substituent’s versatility beyond medicinal chemistry.
- Divergent Applications : Unlike piperidine-based pharmaceuticals, these emitters highlight the dimethylphenyl group’s utility in materials science.
Biological Activity
4-(3,5-Dimethylphenyl)piperidine hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and its implications in various therapeutic areas, particularly in neuropharmacology and oncology.
Synthesis
The synthesis of 4-(3,5-Dimethylphenyl)piperidine hydrochloride typically involves the reaction of 3,5-dimethylbenzyl chloride with piperidine under basic conditions, followed by treatment with hydrochloric acid to form the hydrochloride salt. This method allows for the efficient production of the compound in a laboratory setting.
The biological activity of 4-(3,5-Dimethylphenyl)piperidine hydrochloride primarily involves its interaction with neurotransmitter receptors. It has been shown to modulate the activity of specific receptors, which can lead to various physiological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement with dopaminergic and serotonergic systems.
Neuropharmacological Effects
Research indicates that this compound may exhibit antipsychotic-like properties. In vivo studies have demonstrated efficacy in models of schizophrenia, particularly through its action on trace amine-associated receptor 1 (TAAR1). For instance, it has been shown to reduce hyperactivity induced by MK-801 in rodent models, suggesting a potential role in managing psychotic disorders .
Anticancer Properties
Emerging data suggest that 4-(3,5-Dimethylphenyl)piperidine hydrochloride may also possess anticancer properties. In cellular assays, it has been linked to the inhibition of cancer cell proliferation and modulation of signaling pathways associated with tumor growth. For example, transcriptome analyses have revealed that treatment with related compounds can alter gene expression profiles associated with cancer progression .
Comparative Analysis
To better understand the unique properties of 4-(3,5-Dimethylphenyl)piperidine hydrochloride, it is useful to compare it with similar compounds:
| Compound Name | Mechanism of Action | Notable Activity |
|---|---|---|
| 4-(2,5-Dimethylphenyl)piperidine hydrochloride | Dopamine receptor modulation | Antipsychotic effects |
| 4-(3,4-Dimethylphenyl)piperidine hydrochloride | Similar receptor interactions | Potential for neuroprotection |
| 4-(3,5-Dimethoxyphenyl)piperidine hydrochloride | Modulation of serotonin receptors | Antidepressant-like effects |
Case Studies
- Neuropharmacology : A study involving the administration of 4-(3,5-Dimethylphenyl)piperidine hydrochloride in rodent models showed a significant decrease in locomotor activity induced by psychostimulants. This suggests potential antipsychotic effects through dopamine receptor modulation .
- Cancer Research : In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell cycle regulation and apoptosis . Gene set enrichment analysis (GSEA) further revealed its impact on pathways related to epithelial-mesenchymal transition (EMT), highlighting its potential role in inhibiting metastasis .
Q & A
Q. How can researchers elucidate the compound’s mechanism of action when target receptors are unknown?
- Target deconvolution : Combine affinity chromatography (immobilized compound + cell lysates) with mass spectrometry-based proteomics .
- Phenotypic screening : Use CRISPR-Cas9 knockout libraries to identify genes modulating compound activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
